molecular formula C13H16NO8S3- B11516131 [({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate

[({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate

Cat. No.: B11516131
M. Wt: 410.5 g/mol
InChI Key: JSEPBNSTVBFHSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate is a complex organic compound that features a thiophene ring substituted with ethoxycarbonyl and methyl groups, along with carbamoyl and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate typically involves multi-step organic reactions. One possible route could be:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of ethoxycarbonyl groups: Ethoxycarbonyl groups can be introduced via esterification reactions using ethyl chloroformate.

    Carbamoylation: The carbamoyl group can be introduced using carbamoyl chloride in the presence of a base.

    Sulfonation: Finally, the sulfonate group can be introduced through sulfonation reactions using sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

The compound’s potential bioactivity makes it a candidate for drug development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    [3,5-Bis(ethoxycarbonyl)-4-methylthiophene]: Lacks the carbamoyl and sulfonate groups.

    [({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]: Lacks the sulfonate group.

    [({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfonate]: Lacks the sulfanyl group.

Uniqueness

The presence of both sulfanyl and sulfonate groups in [({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate makes it unique, offering a combination of reactivity and potential bioactivity not found in the similar compounds listed above.

Properties

Molecular Formula

C13H16NO8S3-

Molecular Weight

410.5 g/mol

IUPAC Name

2,4-bis(ethoxycarbonyl)-3-methyl-5-[(2-sulfonatosulfanylacetyl)amino]thiophene

InChI

InChI=1S/C13H17NO8S3/c1-4-21-12(16)9-7(3)10(13(17)22-5-2)24-11(9)14-8(15)6-23-25(18,19)20/h4-6H2,1-3H3,(H,14,15)(H,18,19,20)/p-1

InChI Key

JSEPBNSTVBFHSQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.